N-1,3-benzodioxol-5-yl-4-butoxybenzamide
Description
N-1,3-Benzodioxol-5-yl-4-butoxybenzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety attached to the amide nitrogen and a butoxy substituent at the para-position of the benzamide ring. This compound is structurally characterized by its fused dioxole ring system, which confers unique electronic and steric properties, and the butoxy chain, which enhances lipophilicity and may influence bioavailability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-3-10-21-15-7-4-13(5-8-15)18(20)19-14-6-9-16-17(11-14)23-12-22-16/h4-9,11H,2-3,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGHEYNYPDBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-benzamide
This analog replaces the butoxy group with a methyl substituent and positions the benzodioxole moiety via a methylene linker. The absence of the butoxy chain reduces molecular weight (C16H14NO3 vs. Crystallographic studies reveal that the benzodioxole ring adopts a planar conformation, stabilized by intramolecular hydrogen bonds, which may enhance rigidity compared to the butoxy-substituted compound .
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
This compound introduces halogen atoms (Br, Cl) and a benzoxazole ring, increasing molecular weight (492.15 g/mol vs. ~315 g/mol for N-1,3-benzodioxol-5-yl-4-butoxybenzamide) and polarizability.
4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Sharing the 4-butoxybenzamide core, this analog incorporates an indole-derived substituent. The indole’s hydrogen-bonding capacity and aromaticity could improve solubility compared to the benzodioxole group, though steric bulk may reduce membrane permeability .
Physicochemical and Pharmacokinetic Properties
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